L-Asparagine tert-butyl ester
Overview
Description
L-Asparagine tert-butyl ester is a chemical compound with the molecular formula C8H16N2O3 . It is used as a starting material in the multi-step synthesis of L-aspartyl-L-asparagine .
Molecular Structure Analysis
The molecular structure of L-Asparagine tert-butyl ester is represented by the InChI string InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)/t5-/m0/s1
and the SMILES string CC(C)(C)OC(=O)C@HN)N
. The molecular weight of the compound is 188.22 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving L-Asparagine tert-butyl ester are not detailed in the available literature, it is known that this compound can be used as a starting material in the synthesis of L-aspartyl-L-asparagine .
Physical And Chemical Properties Analysis
L-Asparagine tert-butyl ester is a powder with an optical activity of [α]/D +11.5±1.0°, c = 1 in methanol . The compound has a molecular weight of 188.22 g/mol .
Scientific Research Applications
Chemical Synthesis and Building Blocks : L-Asparagine tert-butyl ester is used in the synthesis of complex molecules and as a building block in organic synthesis. For instance, it's utilized in the synthesis of cis-5-hydroxy-L-pipecolic acid, a versatile chiral building block (Adams et al., 1996).
Analytical Chemistry : It's involved in the development of methods for qualitative and quantitative determination of amino acids in peptides and glycopeptides (Hediger et al., 1973).
Development of Organogelators : L-Asparagine tert-butyl ester has been used to synthesize novel organogelators, which are important in the development of new material properties (Lozano et al., 2009).
Proteasome Inhibitors : In medicinal chemistry, derivatives of L-Asparagine tert-butyl ester have been explored for their potential as proteasome inhibitors, which are significant in cancer research (Rydzewski et al., 2006).
Fluorimetric Chemosensors : Derivatives of L-Asparagine tert-butyl ester have been evaluated as fluorimetric chemosensors for metal ions, which is crucial in environmental and analytical chemistry (Esteves et al., 2010).
Peptide Synthesis : It plays a role in peptide synthesis, particularly in the synthesis of insulin analogs and other significant peptides (Shvachkin et al., 1985).
properties
IUPAC Name |
tert-butyl (2S)-2,4-diamino-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H2,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLGKVRQXXHELH-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426406 | |
Record name | L-Asparagine tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Asparagine tert-butyl ester | |
CAS RN |
25456-86-4 | |
Record name | L-Asparagine, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25456-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 186917 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025456864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Asparagine tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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